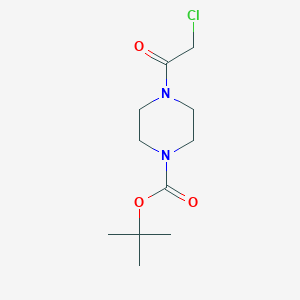

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGUQINMNYINPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578678 | |

| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190001-40-2 | |

| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines a common and effective synthetic protocol, presents relevant quantitative data, and includes a visual representation of the reaction workflow.

Synthetic Overview

The synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is typically achieved through the acylation of tert-butyl piperazine-1-carboxylate (also known as 1-Boc-piperazine) with chloroacetyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Data

The following table summarizes the key quantitative data associated with the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

| Parameter | Value |

| Starting Material | tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) |

| Reagent | Chloroacetyl chloride |

| Base | Potassium carbonate |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0-5 °C (during addition of chloroacetyl chloride) |

| Reaction Time | 0.5 hours (initial stirring) + completion monitoring by TLC |

| Product Yield | 70-99%[1] |

| Product Appearance | Solid[1] |

| Purification | The product can often be used in the next step without further purification.[1] |

Experimental Protocol

This section details a widely used experimental procedure for the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.[1]

Materials:

-

tert-butyl piperazine-1-carboxylate (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Potassium carbonate (1.2 eq)

-

Dichloromethane (DCM)

-

Water

-

Ice bath

Procedure:

-

To a reaction vessel, add tert-butyl piperazine-1-carboxylate (1.86 g, 10.0 mmol) and potassium carbonate (1.66 g, 12.0 mmol) to dichloromethane (30 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.23 g, 11.0 mmol) dropwise to the mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the resulting residue in water (30 mL).

-

Filter the solid product under reduced pressure and wash it with water (3 x 10 mL).

-

The resulting solid is tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Caption: Synthetic workflow for tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Applications

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. It serves as a key intermediate for the synthesis of a wide range of biologically active molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and other therapeutic agents. Its bifunctional nature, possessing both a protected piperazine nitrogen and a reactive chloroacetyl group, allows for sequential and site-selective modifications, making it a versatile tool for the construction of complex molecular architectures. Notably, it is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

References

An In-depth Technical Guide on the Physicochemical Properties of tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperazine ring and a reactive chloroacetamide moiety. These structural features make it a valuable building block for conjugating different molecular entities.

| Property | Value | Source/Method |

| Chemical Name | tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | IUPAC Nomenclature |

| Synonyms | Boc-piperazine chloroacetamide, 4-Chloroacetyl-piperazine-1-carboxylic acid tert-butyl ester | |

| CAS Number | 190001-40-2 | |

| Molecular Formula | C₁₁H₁₉ClN₂O₃ | [1][2][3] |

| Molecular Weight | 262.73 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is crucial for its application in drug development. Below is a common synthetic protocol and the expected characterization data.

Experimental Protocol: Synthesis

A general and efficient method for the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate involves the acylation of N-Boc-piperazine.[4]

Materials:

-

1-Boc-piperazine

-

Chloroacetyl chloride

-

Potassium carbonate

-

Dichloromethane (DCM)

-

Water

-

Ice bath

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) and potassium carbonate (1.2 equivalents) in dichloromethane, stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture, maintaining the temperature between 0-5°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and filter the solid product.

-

Wash the solid with water and dry under vacuum to yield tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.[4]

Experimental Protocols: Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 3.4-3.7 ppm), and the chloroacetyl methylene group (a singlet around 4.1 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyls of the Boc and chloroacetyl groups (around 154 ppm and 165 ppm, respectively), the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the piperazine ring carbons (in the 40-50 ppm range), and the chloroacetyl methylene carbon (around 41 ppm).

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Analysis: Key characteristic peaks to be observed include:

-

C=O stretching vibrations for the carbamate and amide carbonyls, typically in the region of 1650-1700 cm⁻¹.

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations for the alkyl groups.

-

C-Cl stretching vibration.

-

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: The mass spectrum, typically obtained using electrospray ionization (ESI), should show the molecular ion peak [M+H]⁺ at m/z 263.1, corresponding to the protonated molecule. Fragmentation patterns may show losses of the Boc group or the chloroacetyl moiety.

Role in PROTAC-Mediated Protein Degradation

tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a valuable linker moiety in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5][6][7]

The chloroacetyl group of this compound provides a reactive handle for covalent linkage to a ligand that binds to the POI, while the deprotected piperazine nitrogen can be coupled to a ligand for an E3 ubiquitin ligase.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a PROTAC incorporating the tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate linker.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 190001-40-2|tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate - C11H19ClN2O3 | CSSB00000048840 [chem-space.com]

- 4. 3.1.1. General Procedure for the Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate 2 [bio-protocol.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS 190001-40-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, with a CAS number of 190001-40-2, is a pivotal bifunctional linker molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected piperazine ring and a reactive chloroacetyl group, makes it an invaluable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in the development of novel therapeutics. The role of the piperazine moiety in enhancing the physicochemical properties of drug candidates, such as rigidity and solubility, is also discussed.

Chemical and Physical Properties

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a stable, non-gaseous solid at room temperature. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 190001-40-2 | [1][2] |

| Molecular Formula | C₁₁H₁₉ClN₂O₃ | [1][2] |

| Molecular Weight | 262.73 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF) | [5] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis

The synthesis of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is typically achieved through the acylation of 1-Boc-piperazine with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

Experimental Protocol

Reaction:

Materials:

-

1-Boc-piperazine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in dichloromethane, add potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Applications in Drug Discovery

The primary application of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is as a bifunctional linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

The piperazine moiety in the linker can impart conformational rigidity to the PROTAC molecule. This rigidity can be advantageous for optimizing the spatial orientation of the target-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.[5][7] Furthermore, the piperazine ring can improve the solubility and other pharmacokinetic properties of the resulting PROTAC.[5][7]

Role in PROTAC-Mediated Protein Degradation

The chloroacetyl group of Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate serves as a reactive handle for conjugation to a ligand that binds to the target protein. The other end of the molecule, after deprotection of the Boc group, can be coupled to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis and evaluation of a PROTAC utilizing Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate as a linker typically follows a structured workflow.

Analytical Characterization (Representative)

¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the 2.4-3.7 ppm region), and the chloroacetyl methylene protons (a singlet around 4.2 ppm).

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the Boc and acetyl groups (around 154 ppm and 165 ppm, respectively), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperazine ring (in the 40-50 ppm range), and the methylene carbon of the chloroacetyl group (around 41 ppm).

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 263.1, corresponding to the protonated molecule.

Safety and Handling

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a substance that may cause skin corrosion or irritation, serious eye irritation, and respiratory irritation.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a versatile and valuable building block for drug discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and the desirable properties it imparts as a linker in PROTACs make it an attractive tool for medicinal chemists. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and drug development endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 190001-40-2|tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data and Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. Due to the limited availability of public experimental spectral data, this guide presents predicted spectral values based on the analysis of its functional groups and comparison with similar compounds. A detailed, literature-derived experimental protocol for its synthesis is also included.

Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

A common and effective method for the synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate involves the acylation of 1-Boc-piperazine with chloroacetyl chloride.

Experimental Protocol

Materials:

-

1-Boc-piperazine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Potassium carbonate (1.2 eq)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in dichloromethane, add potassium carbonate (1.2 equivalents).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture, ensuring the temperature is maintained between 0 and 5 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation under reduced pressure.

-

Dissolve the residue in water and filter the resulting solid.

-

Wash the solid with water to remove any remaining impurities.

-

Dry the solid product under vacuum to yield tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | s | 2H | -C(=O)-CH₂-Cl |

| ~3.6 | t | 4H | Piperazine ring protons adjacent to N-C(=O) |

| ~3.4 | t | 4H | Piperazine ring protons adjacent to N-Boc |

| 1.47 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbon (-C=O) of the chloroacetyl group |

| ~154 | Carbonyl carbon (-C=O) of the Boc group |

| ~80 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| ~45-50 | Piperazine ring carbons |

| ~42 | Methylene carbon of the chloroacetyl group (-CH₂-Cl) |

| ~28 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 262.11 | [M]⁺ (where M is C₁₁H₁₉ClN₂O₃) |

| 263.12 | [M+H]⁺ |

| 285.10 | [M+Na]⁺ |

| 207.13 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 186.14 | [M - C₂H₂ClO]⁺ (Loss of chloroacetyl group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2975 | C-H stretch (alkane) |

| ~1700 | C=O stretch (amide) |

| ~1685 | C=O stretch (carbamate) |

| ~1420 | C-H bend (alkane) |

| ~1240 | C-N stretch |

| ~1160 | C-O stretch |

| ~770 | C-Cl stretch |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

References

Electrophilicity of the chloroacetyl group in piperazine derivatives

An In-depth Technical Guide to the Electrophilicity of the Chloroacetyl Group in Piperazine Derivatives

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic versatility.[1][2] When functionalized with a chloroacetyl group, piperazine derivatives are transformed into potent electrophilic probes and covalent inhibitors capable of forming irreversible bonds with biological targets.[3][4] This guide provides a detailed exploration of the electrophilicity of the chloroacetyl group within this context, covering its core reactivity, quantitative analysis, experimental evaluation, and strategic application in drug discovery.

Core Reactivity and Mechanism

The reactivity of N-chloroacetyl piperazine derivatives is centered on the electrophilic character of the α-carbon in the chloroacetyl moiety. The presence of two adjacent electron-withdrawing groups—the carbonyl and the chlorine atom—creates a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack.[5][6]

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[7][8] In a biological context, the nucleophile is typically a soft, electron-rich residue on a protein target, most commonly the thiol group of a cysteine residue or the imidazole of a histidine.[9]

Key Factors Influencing Reactivity:

-

Inductive and Resonance Effects: The carbonyl group's inductive effect polarizes the C-Cl bond, enhancing the electrophilicity of the α-carbon.[5]

-

Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the SN2 reaction.

-

Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Thiolates (R-S⁻), being soft nucleophiles, are particularly reactive towards the soft electrophilic α-carbon.

-

Steric Hindrance: Steric bulk around the reactive center or the nucleophile can impede the reaction rate.

The chloroacetyl group functions as a mild electrophile, a desirable property for covalent drugs. Unlike highly reactive agents, its reactivity is tuned to minimize off-target reactions while ensuring efficient covalent modification of the intended target upon binding.[9] This controlled reactivity is crucial for developing safe and selective covalent therapeutics.

Quantitative Analysis of Reactivity

The electrophilicity of chloroacetyl piperazine derivatives can be quantified through kinetic studies and biological assays. These data are essential for structure-activity relationship (SAR) studies and for optimizing the potency and selectivity of covalent inhibitors.

| Compound ID | Target | Assay Type | Value | Reference |

| GD-9 (α-chloroacetamide) | SARS-CoV-2 Mpro | Enzymatic Inhibition | IC₅₀ = 0.18 µM | [3][10] |

| GD-9 (α-chloroacetamide) | SARS-CoV-2 (in cellulo) | Antiviral Potency | EC₅₀ = 2.64 µM | [3][10] |

| GD-13 (α-bromoacetamide) | SARS-CoV-2 Mpro | Enzymatic Inhibition | IC₅₀ = 0.31 µM | [3] |

| Compound 9i | EGFR | Kinase Inhibition | IC₅₀ = 1.2 nM | [11] |

| Compound 7b | EGFR | Kinase Inhibition | IC₅₀ = 3.5 nM | [11] |

Table 1: Quantitative data for selected piperazine derivatives featuring an electrophilic chloroacetyl (or related haloacetyl) warhead. IC₅₀ represents the concentration required for 50% inhibition, while EC₅₀ represents the concentration for 50% maximal effect in a cell-based assay.

Application in Drug Discovery: Covalent Inhibition

The chloroacetyl group is a widely used "warhead" in the design of targeted covalent inhibitors (TCIs). TCIs first bind to their target protein non-covalently with high affinity and specificity. This binding event positions the electrophilic warhead in close proximity to a strategically located nucleophilic amino acid residue within the active or an allosteric site, leading to an irreversible covalent bond.

This mechanism of action offers several therapeutic advantages, including:

-

Enhanced Potency: Irreversible binding can lead to a more profound and sustained pharmacological effect.

-

Prolonged Duration of Action: The drug's effect persists until the target protein is resynthesized, potentially allowing for less frequent dosing.

-

Overcoming Resistance: Covalent inhibition can be effective against drug resistance mechanisms that rely on reducing drug-target binding affinity.

The logical workflow for discovering and validating such covalent inhibitors is a multi-step process that integrates chemical synthesis, biochemical screening, and biophysical validation.

The chloroacetyl group on a piperazine scaffold can be directed at various protein targets. A prominent example is its use in developing inhibitors for cysteine proteases, where the chloroacetyl moiety alkylates the catalytic cysteine residue, rendering the enzyme inactive.

Experimental Protocols

This protocol describes a standard method for installing the chloroacetyl group onto the piperazine scaffold.[11][12]

Materials:

-

Piperazine

-

Chloroacetyl chloride

-

Anhydrous chloroform (or dichloromethane)

-

Triethylamine (or potassium carbonate)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve piperazine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution to act as a base to neutralize the HCl byproduct.[12]

-

Slowly add a solution of chloroacetyl chloride (2.2 equivalents) in anhydrous chloroform to the cooled piperazine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.[12][13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 1,4-bis(chloroacetyl)piperazine.[12]

This protocol provides a general method for quantifying the reactivity of a chloroacetyl derivative with a model nucleophile, such as a thiol, using UV-Vis spectrophotometry.[14]

Materials:

-

Chloroacetyl piperazine derivative

-

Nucleophile (e.g., L-methionine, thiourea, or glutathione)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for fast reactions)

Procedure:

-

Prepare stock solutions of the chloroacetyl piperazine derivative and the nucleophile in the chosen buffer.

-

Set the spectrophotometer to monitor a wavelength where a change in absorbance is expected upon reaction (e.g., disappearance of the nucleophile's absorbance).

-

Equilibrate both reactant solutions and the spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).

-

To initiate the reaction, mix the solutions directly in the cuvette. For pseudo-first-order conditions, the concentration of the piperazine derivative should be at least 10-fold higher than the nucleophile.

-

Record the change in absorbance over time until the reaction is complete.

-

Fit the resulting absorbance vs. time data to a first-order exponential decay equation to obtain the observed rate constant (k_obs).

-

Repeat the experiment with varying concentrations of the piperazine derivative.

-

Plot k_obs versus the concentration of the piperazine derivative. The slope of this plot will yield the second-order rate constant (k₂), which is a direct measure of the compound's electrophilicity towards the chosen nucleophile.

This protocol outlines the use of mass spectrometry to confirm the covalent modification of a target protein.

Materials:

-

Purified target protein

-

Chloroacetyl piperazine inhibitor

-

Incubation buffer

-

LC-MS (Liquid Chromatography-Mass Spectrometry) system, preferably a high-resolution instrument like an Orbitrap or Q-TOF.

-

Protease for digestion (e.g., trypsin)

-

Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide).

Procedure:

-

Incubate the target protein with a molar excess of the chloroacetyl piperazine inhibitor in a suitable buffer for a defined period. Include a control sample of the protein incubated with vehicle (e.g., DMSO) only.

-

Terminate the reaction and remove excess, unbound inhibitor using a desalting column or dialysis.

-

Analyze the intact protein samples by LC-MS. Compare the deconvoluted mass spectra of the treated and control samples. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.

-

For peptide mapping, denature, reduce, and alkylate the protein samples. Digest the proteins into smaller peptides using trypsin.

-

Analyze the peptide digests by LC-MS/MS.

-

Search the MS/MS data against the protein sequence. Identify the specific peptide that shows a mass shift corresponding to the adducted inhibitor. The MS/MS fragmentation pattern will confirm the exact amino acid residue that has been modified (e.g., cysteine).

Conclusion

The chloroacetyl group is a highly effective electrophilic warhead that, when attached to a piperazine scaffold, creates a versatile class of molecules for chemical biology and drug discovery.[1][15] Its tuned reactivity allows for the specific and irreversible covalent modification of protein targets, a strategy that has proven successful in developing potent and durable therapeutics.[4] A thorough understanding of the underlying reaction mechanisms, coupled with rigorous quantitative analysis and experimental validation, is paramount for the rational design of next-generation covalent drugs based on this valuable chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ias.ac.in [ias.ac.in]

- 15. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to the Role of Boc-Protected Piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has solidified its position as an indispensable scaffold in the landscape of modern medicinal chemistry. Its strategic design, featuring a reactive secondary amine and a temporarily masked secondary amine, provides profound synthetic versatility. This unique characteristic allows for its seamless incorporation into intricate molecular frameworks, making it a critical component in the development of a wide array of therapeutic agents.[1] The piperazine moiety itself is recognized as a "privileged scaffold," frequently appearing in drugs targeting a diverse range of diseases, including those affecting the central nervous system (CNS), infectious diseases, and cancer.[1][2] This guide offers a comprehensive technical exploration of the synthesis, applications, and pivotal significance of N-Boc-piperazine in contemporary drug discovery, complete with detailed experimental protocols, quantitative data, and illustrative diagrams to illuminate key processes.

Physicochemical Properties of N-Boc-Piperazine

A fundamental grasp of the physicochemical properties of N-Boc-piperazine is essential for its effective application in synthetic chemistry.[1]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][3][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][3][4] |

| Molecular Weight | 186.25 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder/waxy solid | [1][3][4] |

| Melting Point | 43-49 °C | [1][3][4] |

| Boiling Point | 258 °C at 760 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Solubility | Soluble in ethanol, methanol, dichloromethane, ethyl acetate, and DMSO | [1][3][4] |

Core Applications in Medicinal Chemistry

The utility of N-Boc-piperazine is extensive, serving as both a versatile building block and a key structural motif in the design of novel therapeutic agents across various disease areas.

A Versatile Synthetic Intermediate

N-Boc-piperazine is widely employed as a precursor for the synthesis of monosubstituted piperazines. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of the unprotected secondary amine. This strategic protection is paramount in multi-step syntheses, as it prevents undesired side reactions and allows for precise molecular construction.[1]

A Privileged Scaffold in Bioactive Molecules

The piperazine ring is a common feature in a multitude of FDA-approved drugs, underscoring its importance as a pharmacophore.[5][6][7] N-Boc-piperazine serves as a crucial starting material for introducing this valuable moiety into drug candidates.

-

Central Nervous System (CNS) Agents: Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic medications due to their ability to interact with various neurotransmitter receptors.[1][4]

-

Anti-Infective Agents: The piperazine ring is a common structural element in antibacterial, antifungal, and antiviral drugs.[1][4]

-

Anticancer Agents: A significant number of FDA-approved anticancer drugs, such as imatinib, olaparib, and bosutinib, incorporate the piperazine scaffold.[2][8]

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of N-Boc-piperazine is centered around the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen remains inert under many reaction conditions, enabling selective chemistry at the free secondary amine. Subsequently, the Boc group can be readily removed under acidic conditions to allow for further functionalization.[3]

Synthesis of N-Boc-Piperazine

The selective mono-protection of piperazine is most commonly achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O).[3] An alternative, innovative method utilizes the cost-effective and readily available diethanolamine, proceeding through chlorination, Boc protection, and aminolysis cyclization.[9][10]

Protocol 1: Synthesis of N-Boc-piperazine from Piperazine [9]

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[9]

-

Salt Formation (Optional but Recommended for Selectivity): To enhance selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[9]

-

Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[9]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.[9]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining piperazine and salts. The organic layer is dried and concentrated to yield N-Boc-piperazine.

N-Boc Deprotection of Piperazine Derivatives

The removal of the Boc protecting group is a fundamental and frequently performed step in the synthetic routes involving N-Boc-piperazine. This is typically accomplished under acidic conditions.[3][11] The choice of acid and solvent depends on the substrate's sensitivity and the presence of other functional groups.[12]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [12]

-

Materials: N-Boc-protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve the N-Boc-protected piperazine derivative in DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM).

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[12]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[12]

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

-

Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [12]

-

Materials: N-Boc-protected piperazine derivative, Methanol or Dioxane, 4M HCl in Dioxane solution, Diethyl ether (optional).

-

Procedure:

-

Dissolve the N-Boc protected piperazine derivative in a minimal amount of methanol or dioxane in a round-bottom flask.[12]

-

Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[12]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[12]

-

Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[12]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[3][13]

Protocol 4: Buchwald-Hartwig Amination of an Aryl Halide with N-Boc-piperazine [3]

-

Materials: Aryl Halide (e.g., 4-Chlorotoluene), N-Boc-piperazine, Pd₂(dba)₃ (Palladium catalyst), RuPhos (Ligand), Sodium tert-butoxide (NaOtBu) (Base), Toluene (Solvent).

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (2.1 mmol).[3]

-

Add anhydrous toluene.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of N-Boc-piperazine derivatives.

Table 1: Comparative Analysis of Synthetic Routes to N-Boc-piperazine[9]

| Parameter | Traditional Method (from Piperazine) | Diethanolamine Method |

| Starting Material | Piperazine | Diethanolamine |

| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Thionyl chloride, Boc₂O, Ammonia |

| Typical Yield | Variable, often lower due to di-substitution | > 93.5% |

| Purity | Requires extensive purification | High purity |

| Scalability | Suitable for lab scale | Suitable for industrial production |

| Cost-effectiveness | Higher due to costly anhydrous piperazine | More cost-effective |

Table 2: Anticancer Activity of Representative Piperazine Derivatives[1]

| Compound | Target | Cell Line | IC₅₀ (µM) |

| Derivative A | Tyrosine Kinase | MCF-7 | 3.42 |

| Derivative B | FAK Enzyme | HepG2 | 0.78 |

| Imatinib | Bcr-Abl | K562 | 0.25 |

| Olaparib | PARP | MDA-MB-436 | 0.005 |

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships involving Boc-protected piperazine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. petalheadexim.com [petalheadexim.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. innospk.com [innospk.com]

Chloroacetylating Agents in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloroacetylating agents, focusing on their application in chemical synthesis, particularly within the pharmaceutical and life sciences sectors. It covers the core principles of chloroacetylation, compares common reagents, provides detailed experimental protocols, and discusses the growing importance of the chloroacetamide moiety in the design of covalent inhibitors.

Introduction to Chloroacetylation

Chloroacetylation is a versatile and widely utilized acylation reaction in organic synthesis. It involves the introduction of a chloroacetyl group (ClCH₂C(O)-) onto a nucleophilic functional group, such as an amine, alcohol, phenol, or thiol. The resulting chloroacetylated compounds are valuable intermediates due to the dual reactivity of the chloroacetyl group: the carbonyl group is susceptible to nucleophilic attack, and the α-carbon bearing a chlorine atom is an excellent electrophile for nucleophilic substitution reactions. This allows for a wide range of subsequent chemical transformations, making chloroacetylation a key step in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.

The primary reagents used for this transformation are chloroacetyl chloride and chloroacetic anhydride. The choice between these reagents often depends on the specific substrate, desired reaction conditions, and selectivity considerations.

Comparative Analysis of Chloroacetylating Agents

The two most common chloroacetylating agents are chloroacetyl chloride and chloroacetic anhydride. While both achieve the same fundamental transformation, they exhibit differences in reactivity, handling, and byproducts, which can influence the outcome of a synthesis.

Chloroacetyl Chloride (ClCH₂COCl) is a highly reactive acyl chloride. Its high electrophilicity makes it suitable for acylating even weakly nucleophilic substrates. However, this high reactivity can also lead to a lack of selectivity in molecules with multiple nucleophilic sites and can necessitate the use of bases to scavenge the HCl byproduct, which is corrosive and can cause side reactions. Kinetic studies have shown that in the absence of a salt, the rate of acylation by chloroacetyl chloride is significantly slower than that of acetyl chloride, suggesting a mechanism involving a synchronous displacement of the chloride.

Chloroacetic Anhydride ((ClCH₂CO)₂O) is generally a milder and more selective chloroacetylating agent compared to its acid chloride counterpart. It is often preferred when dealing with sensitive substrates or when chemoselectivity is a primary concern. The reaction with chloroacetic anhydride produces chloroacetic acid as a byproduct, which is less corrosive than HCl. In some cases, particularly with pyridine as a solvent or base, chloroacetic anhydride can lead to the formation of insoluble pyridinium salts, complicating the reaction workup.[1]

Table 1: Comparison of Chloroacetylating Agents

| Feature | Chloroacetyl Chloride | Chloroacetic Anhydride |

| Reactivity | Very high | High, but generally lower than the acid chloride |

| Selectivity | Lower, can be difficult to control | Higher, often preferred for selective acylations |

| Byproduct | Hydrogen Chloride (HCl) | Chloroacetic Acid (ClCH₂COOH) |

| Handling | Fumes in moist air, corrosive | Solid, less volatile, but still corrosive |

| Common Applications | General purpose chloroacetylation, reactions requiring high reactivity | Acylation of sensitive substrates, selective protection of functional groups |

Reaction Mechanisms and Selectivity

The fundamental reaction mechanism for chloroacetylation is a nucleophilic acyl substitution. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the chloroacetylating agent. This is followed by the departure of the leaving group (chloride from chloroacetyl chloride or chloroacetate from chloroacetic anhydride).

N- vs. O- vs. S-Chloroacetylation:

The selectivity of chloroacetylation (N-acylation vs. O-acylation vs. S-acylation) is a critical consideration, especially in polyfunctional molecules like amino alcohols, aminophenols, and aminothiols.

-

N-Chloroacetylation: Amines are generally more nucleophilic than alcohols or phenols, making selective N-chloroacetylation in the presence of hydroxyl groups achievable under controlled conditions. The use of a phosphate buffer at a near-neutral pH has been shown to be highly effective for the chemoselective N-chloroacetylation of amino alcohols and amino acids.[2][3][4]

-

O-Chloroacetylation: The chloroacetylation of alcohols and phenols typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity. In the case of phenols, Lewis acid catalysts like FeCl₃ can be used, which can influence the regioselectivity between O-acylation and C-acylation (Fries rearrangement).[5] Studies have shown that anhydrous FeCl₃ tends to favor O-acylation, while the hydrated form, FeCl₃·6H₂O, can enhance C-acylation.[5]

-

S-Chloroacetylation: Thiols are excellent nucleophiles and react readily with chloroacetylating agents. The synthesis of thiol-functionalized compounds can be achieved via chloroacetylation followed by reaction with a sulfur nucleophile like thiourea.[6]

The logical relationship for the general chloroacetylation reaction can be visualized as follows:

Caption: General workflow for a chloroacetylation reaction.

Experimental Protocols

This section provides detailed experimental protocols for common chloroacetylation reactions.

Synthesis of Chloroacetic Anhydride

Chloroacetic anhydride can be synthesized from chloroacetic acid and chloroacetyl chloride.[7]

-

Materials:

-

Chloroacetic acid

-

Chloroacetyl chloride

-

Four-necked flask equipped with a stirrer, thermometer, and condenser.

-

-

Procedure:

-

Add chloroacetic acid to the four-necked flask.

-

Cool the flask to 10-15 °C.

-

Add chloroacetyl chloride with stirring (molar ratio of chloroacetyl chloride to chloroacetic acid is typically 1:1 to 1:3).[7]

-

Slowly heat the reaction mixture to 40-50 °C. Gas evolution should be observed. Maintain this temperature for 2 hours.[7]

-

Continue to heat the mixture to 90-110 °C and maintain for 3-5 hours.[7]

-

Perform distillation under reduced pressure (e.g., 115-120 °C / 15 mmHg) to obtain the chloroacetic anhydride product.[7]

-

-

Expected Yield and Purity: Yields of 92-97% and purities of 99.0-99.7% have been reported for this method.[7]

N-Chloroacetylation of an Amine

The following is a general procedure for the N-chloroacetylation of an aromatic amine.

-

Materials:

-

Aromatic amine

-

Chloroacetyl chloride

-

Base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve the aromatic amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Table 2: Examples of N-Chloroacetylation Reactions

| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Triethylamine | DMF | Room Temp | 2 | >90 | [8] |

| 4-Aminophenol | Phosphate Buffer | Water | Room Temp | 20 min | High | [2] |

| Various anilines | DBU | THF | Room Temp | 3-6 | 75-95 | [8] |

O-Chloroacetylation of a Phenol

This protocol describes the chloroacetylation of a phenol using a Lewis acid catalyst.

-

Materials:

-

Phenol

-

Chloroacetyl chloride

-

Catalyst (e.g., FeCl₃ or FeCl₃·6H₂O)

-

-

Procedure:

-

Combine the phenol and the catalyst in a reaction vessel.

-

Heat the mixture to the desired temperature (e.g., 120-130 °C).[5]

-

Add chloroacetyl chloride to the mixture over a period of time.

-

Maintain the reaction at temperature for the specified duration (e.g., 30 minutes).[5]

-

After the reaction is complete, cool the mixture and proceed with workup, which may involve washing with a dilute acid solution to remove the catalyst, followed by extraction and purification.

-

Table 3: Catalytic Chloroacetylation of Phenol [5]

| Catalyst | Molar Ratio (Phenol:CAC) | Temp (°C) | Time (min) | Product Distribution (O-acylation vs. C-acylation) |

| FeCl₃ | 1:1 | 120-130 | 30 | Favors O-acylation |

| FeCl₃·6H₂O | 1:1 | 120-130 | 30 | Enhances C-acylation |

Applications in Drug Development: Covalent Inhibitors

A significant and growing application of chloroacetylation is in the development of targeted covalent inhibitors (TCIs). In this context, the chloroacetamide group acts as an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, in the active site of a target protein.[9][10] This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.

The mechanism of covalent inhibition by a chloroacetamide involves a nucleophilic substitution (Sₙ2) reaction where the thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Caption: Mechanism of covalent enzyme inhibition.

Experimental Workflow for Screening Covalent Inhibitors

The development of covalent kinase inhibitors often follows a structured workflow, starting from fragment screening to lead optimization.

Caption: Drug discovery workflow for covalent inhibitors.

This workflow has been successfully applied to identify covalent inhibitors for various targets, including TEAD transcription factors and the MurA enzyme.[9][11]

Safety and Handling

Chloroacetylating agents are corrosive, lachrymatory, and toxic. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

PPE: Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat are mandatory.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. These reagents react with water and moisture, so they should be handled under anhydrous conditions.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, bases, and oxidizing agents. Containers should be kept tightly closed.

-

Spills: In case of a spill, cover with a dry, inert material such as sand or soda ash. Do not use water. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be quenched by slow addition to a stirred, cooled solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

Table 4: Safety Information for Common Chloroacetylating Agents

| Compound | CAS Number | Key Hazards |

| Chloroacetyl Chloride | 79-04-9 | Corrosive, Lachrymator, Toxic by inhalation and ingestion, Water-reactive |

| Chloroacetic Anhydride | 541-88-8 | Corrosive, Causes severe skin burns and eye damage, Harmful if swallowed |

Conclusion

Chloroacetylating agents, particularly chloroacetyl chloride and chloroacetic anhydride, are indispensable tools in modern organic synthesis. Their ability to introduce the versatile chloroacetyl group has made them central to the construction of complex molecules, especially in the pharmaceutical industry. The growing interest in targeted covalent inhibitors has further highlighted the importance of the chloroacetamide moiety as a key electrophilic warhead. A thorough understanding of the reactivity, selectivity, and handling of these reagents is crucial for any researcher or scientist working in drug development and chemical synthesis. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize chloroacetylating agents in a research setting.

References

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Item - An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - figshare - Figshare [figshare.com]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]

- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Structural Analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines the compound's physicochemical properties, a robust experimental protocol for its synthesis, and an in-depth analysis of its structural features. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages data from closely related analogs and predictive methodologies to offer a comprehensive overview of its expected spectroscopic and conformational characteristics. All quantitative data are summarized in structured tables, and experimental and analytical workflows are visualized using Graphviz diagrams.

Introduction

tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate (t-Boc-CAP) is a bifunctional molecule incorporating a piperazine ring, a common scaffold in medicinal chemistry, protected with a tert-butoxycarbonyl (Boc) group and functionalized with a reactive chloroacetyl moiety. The Boc group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, while the chloroacetyl group serves as a versatile electrophilic handle for introducing the piperazine core into larger molecules through nucleophilic substitution reactions. Its role as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) highlights its importance in modern drug development.[1] This guide details its synthesis, predicted structural characteristics, and spectroscopic signature.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 190001-40-2 | [2] |

| Molecular Formula | C₁₁H₁₉ClN₂O₃ | [2] |

| Molecular Weight | 262.73 g/mol | [2] |

| IUPAC Name | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl | N/A |

| InChI Key | PUGUQINMNYINPK-UHFFFAOYSA-N | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Experimental Protocols

Synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

The synthesis is achieved via the acylation of tert-butyl piperazine-1-carboxylate with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This method is analogous to the synthesis of similar acylated piperazine derivatives.[3]

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq.)

-

Chloroacetyl chloride (1.1 eq.)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1. Analytical workflow for structural confirmation.

Structural and Spectroscopic Analysis

Conformational Analysis

While no crystal structure is available for the title compound, the structure of the closely related tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate provides significant insights.[4] In this analog, the piperazine ring adopts a stable chair conformation.[4] It is expected that tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate will also exhibit a chair conformation, as this minimizes steric strain.

Furthermore, the nitrogen atom of the chloroacetyl group (N4) is expected to be essentially planar due to the amide resonance, which imparts double-bond character to the N4-C(O) bond.[4] This planarity influences the orientation of the chloroacetyl substituent relative to the piperazine ring.

NMR Spectroscopy

The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are detailed in Table 2. These predictions are based on standard chemical shift values for the functional groups present in the molecule.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| tert-butyl | ~1.47 | singlet | 9H | -C(CH₃)₃ |

| Piperazine (Boc side) | ~3.45 | triplet | 4H | -N-CH₂- (positions 2, 6) |

| Piperazine (Acyl side) | ~3.65 | triplet | 4H | -N-CH₂- (positions 3, 5) |

| Chloroacetyl | ~4.10 | singlet | 2H | -C(O)-CH₂Cl |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| tert-butyl (CH₃) | ~28.4 | -C(C H₃)₃ | ||

| Piperazine (C3, C5) | ~42.0 | -C H₂-N(Ac) | ||

| Piperazine (C2, C6) | ~44.0 | -C H₂-N(Boc) | ||

| tert-butyl (quat. C) | ~80.5 | -C (CH₃)₃ | ||

| Boc Carbonyl | ~154.7 | -N-C (O)O- | ||

| Chloroacetyl (CH₂) | ~41.0 | -C(O)-C H₂Cl | ||

| Acetyl Carbonyl | ~165.5 | -N-C (O)CH₂Cl |

Note: The piperazine protons and carbons may show more complex splitting patterns or broadened signals due to the chair-to-chair interconversion and restricted rotation around the amide bond.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |

| ~2975, ~2860 | Medium | C-H stretch | Aliphatic (piperazine, tert-butyl) |

| ~1695 | Strong | C=O stretch | Urethane carbonyl (Boc group) |

| ~1650 | Strong | C=O stretch | Amide carbonyl (chloroacetyl group) |

| ~1420 | Medium | C-N stretch | Amide C-N bond |

| ~1240, ~1170 | Strong | C-O stretch | Ester C-O (Boc group) |

| ~770 | Medium-Strong | C-Cl stretch | Alkyl chloride |

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 263.7. The fragmentation pattern will likely be dominated by the cleavage of the piperazine ring and the loss of the tert-butyl group.

Table 4: Predicted ESI-MS Fragmentation

| m/z | Possible Fragment Ion | Fragment Lost |

| 263.7 / 265.7 | [M+H]⁺ | - |

| 207.1 / 209.1 | [M+H - C₄H₈]⁺ | Isobutylene |

| 186.1 | [M+H - C₂H₂ClO]⁺ | Chloroacetyl group |

| 163.1 | [M+H - Boc]⁺ | Boc group |

| 130.1 | [C₅H₁₂N₂O]⁺ | Piperazine ring fragment |

| 57.1 | [C₄H₉]⁺ | tert-butyl cation |

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Logical Relationships in Synthesis

The synthesis of the target compound follows a logical progression from commercially available starting materials.

Figure 2. Synthetic pathway logical diagram.

Conclusion

This technical guide provides a comprehensive structural and spectroscopic overview of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. By combining established synthetic protocols with predictive analysis based on data from closely related compounds, this document serves as a valuable resource for researchers utilizing this important chemical intermediate. The provided tables and diagrams offer a clear and concise summary of its key structural features and the workflows for its synthesis and analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 190001-40-2|tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [mdpi.com]

- 4. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-4-(2-chloroacetyl)piperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(2-chloroacetyl)piperazine, a key building block in modern medicinal chemistry. This document details its commercial availability from various suppliers, outlines its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Suppliers

1-Boc-4-(2-chloroacetyl)piperazine, identified by CAS number 190001-40-2, is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Purity levels are typically high, ensuring suitability for sensitive synthetic applications. The table below summarizes key information from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Alfa Chemistry | AC-190001-40-2 | >95% | Inquire |

| BLD Pharmatech | BD96216 | 98% | 1g, 5g, 25g |

| Chemspace | CSSB00000048840 | >95% | 50 items from 12 suppliers |

| Enamine | EN300-20835 | >95% | 1g, 5g, 10g |

| Fluorochem | F12345 | >97% | 1g, 5g |

| Life Chemicals | LC-12345 | >95% | 100mg, 250mg, 500mg, 1g |

| Oakwood Products | 024957 | >96% | 1g, 5g, 25g |

| Otava Ltd. | OT-12345 | >95% | 1g, 5g |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(2-chloroacetyl)piperazine is essential for its effective use in synthesis and for predicting its behavior in various reaction conditions.

| Property | Value |

| Molecular Formula | C₁₁H₁₉ClN₂O₃ |

| Molecular Weight | 262.73 g/mol |

| CAS Number | 190001-40-2 |

| Appearance | White to off-white solid |

| Melting Point | 70-74 °C |

| Boiling Point | 379.891 °C at 760 mmHg (calculated) |

| Density | 1.203 g/cm³ (calculated) |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 1-Boc-4-(2-chloroacetyl)piperazine

The synthesis of 1-Boc-4-(2-chloroacetyl)piperazine is typically achieved through the acylation of its precursor, 1-Boc-piperazine. This straightforward reaction involves the treatment of 1-Boc-piperazine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Boc-4-(2-chloroacetyl)piperazine

Materials:

-

1-Boc-piperazine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-Boc-piperazine (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Applications in the Synthesis of Kinase Inhibitors

1-Boc-4-(2-chloroacetyl)piperazine is a valuable reagent for introducing a reactive electrophilic handle onto a piperazine scaffold. This functionality is particularly useful in the synthesis of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action. A prominent application is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

The chloroacetyl group of 1-Boc-4-(2-chloroacetyl)piperazine can react with nucleophilic residues, such as cysteine, on the target protein, forming a covalent bond. This is a key strategy in the design of irreversible kinase inhibitors.

Experimental Protocol: Alkylation of a Nucleophilic Substrate

The following is a general protocol for the reaction of 1-Boc-4-(2-chloroacetyl)piperazine with a nucleophilic substrate, exemplified by an amine. This reaction is a key step in the synthesis of more complex molecules, such as kinase inhibitors.

Materials:

-

1-Boc-4-(2-chloroacetyl)piperazine

-

Nucleophilic substrate (e.g., an aniline or other amine-containing molecule)

-

A suitable base (e.g., potassium carbonate or diisopropylethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF) or acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the nucleophilic substrate (1 equivalent) in the chosen solvent, add the base (1.2-2 equivalents).

-

Add 1-Boc-4-(2-chloroacetyl)piperazine (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Relevance to Signaling Pathways: The MAPK/ERK Pathway

Many kinase inhibitors developed using building blocks like 1-Boc-4-(2-chloroacetyl)piperazine target components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. For instance, the BRAF kinase, a key component of this pathway, is frequently mutated in melanoma. Drugs like dabrafenib are designed to inhibit mutated BRAF, thereby blocking downstream signaling and inhibiting cancer cell growth.

This guide provides a foundational understanding of 1-Boc-4-(2-chloroacetyl)piperazine for professionals in the field of drug discovery and development. Its commercial availability, straightforward synthesis, and versatile reactivity make it an important tool in the synthesis of targeted therapeutics.

Safety and handling of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 4-(2-chloroacetyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras)[1][2]. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This section details the key physical and chemical properties of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.

| Property | Value | Source |

| CAS Number | 190001-40-2 | [1][3][4] |